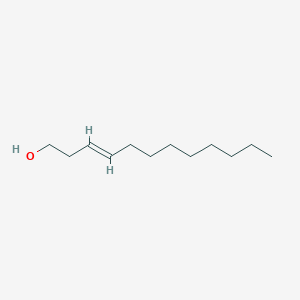

(E)-3-Dodecenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

68900-87-8 |

|---|---|

分子式 |

C12H24O |

分子量 |

184.32 g/mol |

IUPAC名 |

(E)-dodec-3-en-1-ol |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3/b10-9+ |

InChIキー |

BDGQTWOHKASHQU-MDZDMXLPSA-N |

異性体SMILES |

CCCCCCCC/C=C/CCO |

正規SMILES |

CCCCCCCCC=CCCO |

他のCAS番号 |

68900-87-8 |

同義語 |

(E)-dodec-3-en-1-ol; E3-12:OH; |

製品の起源 |

United States |

Foundational & Exploratory

The Elusive Trail: A Technical Guide to the Natural Occurrence of Dodecenol Isomers in Insects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Dodecenol, a C12 unsaturated alcohol, has been identified as a significant semiochemical in the insect world, primarily functioning as a trail pheromone in certain termite species. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific research and quantitative data on the (E)-isomer. The vast majority of studies focus on its geometric isomer, (Z)-3-dodecenol, which is a well-documented and major trail pheromone component in numerous termite species, particularly within the families Kalotermitidae and Macrotermitinae.[1][2] This guide, therefore, will primarily detail the natural occurrence, biosynthesis, signaling, and experimental analysis of (Z)-3-dodecenol due to the extensive available data. The limited information regarding this compound will be presented where available, and the significant research gap will be highlighted. This technical document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this important class of insect pheromones, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Analysis of (Z)-3-Dodecenol in Termites

The quantity of (Z)-3-dodecenol produced by termites can vary between species and is often concentrated in the sternal gland, which is responsible for trail pheromone secretion. The following table summarizes the available quantitative data on the natural occurrence of (Z)-3-dodecenol in various termite species.

| Termite Species | Family | Amount of (Z)-3-Dodecenol | Behavioral Threshold | Source |

| Macrotermes annandalei | Macrotermitinae | ~1 ng per worker | Similar to (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | [1][3] |

| Stylotermes sp. | Stylotermitidae | ~0.1 ng per gland | 10⁻⁴ ng/cm | [2] |

| Odontotermes formosanus | Macrotermitinae | 0.2 - 0.54 ng (as a component of the sex pheromone) | 1 fg/cm to 10 pg/cm (for trail-following) | |

| Incisitermes minor | Kalotermitidae | Not quantified, but identified as a major component | Not specified |

Note: The majority of studies identify (Z)-3-dodecenol as the primary or sole component of the trail pheromone in the studied Kalotermitidae and Macrotermitinae species.

Biosynthesis of (Z)-3-Dodecenol

While the complete biosynthetic pathway of (Z)-3-dodecenol has not been elucidated in termites, a putative pathway can be inferred from the well-established principles of fatty acid-derived pheromone synthesis in other insects. The proposed pathway likely begins with a common fatty acid precursor and involves a series of enzymatic modifications.

A proposed biosynthetic pathway for (Z)-3-dodecenol is as follows:

-

Fatty Acid Synthesis: The pathway is presumed to start with the de novo synthesis of a C12 saturated fatty acid, dodecanoyl-CoA, from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex.

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a cis double bond at the Δ3 position of the dodecanoyl-CoA precursor. This enzymatic step is crucial for establishing the (Z)-configuration of the final product.

-

Reduction: A fatty acyl-CoA reductase (FAR) then reduces the thioester group of (Z)-3-dodecenoyl-CoA to an alcohol, yielding (Z)-3-dodecenol.

Signaling Pathway of Trail Pheromones in Termites

The perception of trail pheromones like dodecenol by termites initiates a behavioral response that is critical for foraging and recruitment. This process involves the detection of the pheromone by specialized olfactory sensory neurons and subsequent signal transduction to the brain.

The general signaling pathway for termite trail pheromones is understood to proceed as follows:

-

Pheromone Binding: (Z)-3-Dodecenol molecules, laid down as a trail, are detected by odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed within sensilla on the termite's antennae.

-

Neuronal Activation: The binding of the pheromone to its specific OR triggers the opening of an ion channel, leading to the depolarization of the OSN and the generation of an action potential.

-

Signal Transduction: The action potential travels along the axon of the OSN to the antennal lobe in the termite's brain.

-

Information Processing: In the antennal lobe, the signal is processed in specific glomeruli, and the information is then relayed to higher brain centers, such as the mushroom bodies.

-

Behavioral Response: The processed information ultimately leads to a motor output, resulting in the characteristic trail-following behavior, where the termite follows the pheromone gradient.

References

A Technical Guide to the Discovery and Initial Identification of Dodecenol Isomers as Pheromones

This technical guide provides a comprehensive overview of the discovery and initial identification of dodecenol isomers, with a primary focus on (Z)-3-dodecen-1-ol, a significant trail pheromone in several termite species. While the initial query specified the (E)-isomer, the preponderance of scientific literature highlights the discovery and role of the (Z)-isomer. This document details the experimental methodologies, presents quantitative data from key studies, and visualizes the scientific workflows involved in this process. It is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management.

Introduction to Dodecenol as a Pheromone

(Z)-3-dodecen-1-ol has been identified as a crucial trail pheromone for several species of termites, particularly within the Macrotermitinae subfamily.[1][2] This C12 unsaturated alcohol guides worker termites during foraging, playing a vital role in their communication and social organization.[1][2] In some species, related compounds like (Z,Z)-dodeca-3,6-dien-1-ol also function as both a trail and sex pheromone, illustrating the chemical parsimony in termite communication.[1] The identification of these compounds has been a significant advancement in understanding termite chemical ecology and has opened avenues for developing targeted pest control strategies.

Discovery and Identification Workflow

The identification of (Z)-3-dodecen-1-ol as a termite trail pheromone followed a systematic process involving the collection of the pheromone, its chemical characterization, and bioassays to confirm its behavioral activity.

Pheromone Extraction

The initial step involved the careful extraction of the pheromone from the termites. Researchers utilized several techniques to collect the volatile and semi-volatile compounds from the insects.

-

Whole-Body and Glandular Extracts: Early methods involved the extraction from whole bodies or dissected sternal glands of worker termites using organic solvents. The sternal gland is the site of trail pheromone production in termites.

-

Solid-Phase Microextraction (SPME): A more modern and less invasive technique, SPME, was used to sample the volatile compounds directly from the surface of the sternal gland of living workers. This method helps in identifying the compounds that are actually released by the insect.

Chemical Analysis and Structure Elucidation

Once extracted, the chemical composition of the samples was analyzed to identify the active compound(s).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This was the primary technique used for the separation and identification of the components in the extract. By comparing the mass spectra and retention times of the natural compounds with those of synthetic standards, the structure of (Z)-3-dodecen-1-ol was determined.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR was used in some studies to further confirm the functional groups present in the identified molecule.

Synthesis of the Candidate Pheromone

Following the tentative identification of the pheromone's structure, the compound was synthesized in the laboratory to obtain a pure sample for bioassays. The synthesis of (Z)-3-dodecen-1-ol and its isomers has been achieved through various chemical routes, often involving stereoselective reactions to obtain the desired isomer.

Bioassays for Behavioral Validation

To confirm that the identified and synthesized compound was indeed the trail pheromone, a series of bioassays were conducted.

-

Trail-Following Bioassays: Artificial trails of the synthetic (Z)-3-dodecen-1-ol were created on a substrate (e.g., paper or glass), and the behavior of worker termites was observed. The ability of the synthetic compound to elicit trail-following behavior, including orientation and recruitment, confirmed its pheromonal activity.

-

Electroantennography (EAG): EAG is a technique used to measure the electrical response of an insect's antenna to a specific volatile compound. By exposing a termite antenna to puffs of synthetic (Z)-3-dodecen-1-ol and recording the resulting depolarization, researchers could quantify the sensitivity of the antennal olfactory receptors to the compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification of (Z)-3-dodecen-1-ol as a pheromone.

Protocol for Solid-Phase Microextraction (SPME)

-

Insect Preparation: Live worker termites are gently immobilized.

-

SPME Fiber Exposure: An SPME fiber (e.g., coated with polydimethylsiloxane) is exposed to the surface of the termite's sternal gland for a defined period (e.g., 30-60 minutes).

-

Thermal Desorption and GC-MS Analysis: The SPME fiber is then inserted into the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed and analyzed by GC-MS.

Protocol for Trail-Following Bioassay

-

Preparation of Test Solutions: Serial dilutions of synthetic (Z)-3-dodecen-1-ol in a suitable solvent (e.g., hexane) are prepared.

-

Creating Artificial Trails: A specific volume of the test solution is applied in a defined pattern (e.g., a line or a circle) onto a neutral substrate like filter paper. The solvent is allowed to evaporate.

-

Behavioral Observation: A worker termite is introduced to the start of the artificial trail. The termite's behavior is observed and recorded, noting if it follows the trail and for how long. The threshold concentration at which termites consistently follow the trail is determined.

Protocol for Electroantennogram (EAG) Recording

-

Antenna Preparation: An antenna is carefully excised from the head of a termite. The base and the tip of the antenna are placed in contact with two electrodes containing a conductive solution.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing a known concentration of synthetic (Z)-3-dodecen-1-ol are introduced into the airstream.

-

Data Acquisition: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection of the signal upon stimulation is measured as the EAG response.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on (Z)-3-dodecen-1-ol.

Table 1: Behavioral Response Thresholds in Trail-Following Bioassays

| Termite Species | Pheromone | Activity Threshold | Reference |

| Macrotermes annandalei | (Z)-3-dodecen-1-ol | Similar to dodecatrienol (B1260970) in Rhinotermitidae | |

| Ancistrotermes pakistanicus | (Z,Z)-dodeca-3,6-dien-1-ol | 0.1 pg/cm of trail |

Table 2: Pheromone Quantities in Termites

| Termite Species | Pheromone | Amount per Worker | Reference |

| Macrotermes annandalei | (Z)-3-dodecen-1-ol | ~1 ng |

Table 3: Electroantennogram (EAG) Responses

| Insect Species | Compound | Dose | Mean EAG Response (mV) | Reference |

| Sirex noctilio (male) | (Z)-3-dodecenol | 10 µg | ~0.8 | |

| Sirex noctilio (female) | (Z)-3-dodecenol | 10 µg | ~0.6 | |

| Microplitis croceipes | Decanal (for comparison) | 1 µg | 0.82 | |

| Chrysoperla carnea (female) | Tricosane (for comparison) | 100 mg/l | 2.35 | |

| Chrysoperla carnea (male) | Hexadecane (for comparison) | 100 mg/l | 2.68 |

Visualizations of Experimental Workflows

Diagram 1: General Workflow for Pheromone Identification

Caption: A flowchart illustrating the key stages in the identification of an insect pheromone.

Diagram 2: Experimental Setup for Electroantennogram (EAG)

Caption: A simplified diagram of a typical electroantennogram (EAG) experimental setup.

Diagram 3: Logic of a Trail-Following Bioassay

Caption: A logical flow diagram of a trail-following bioassay to test pheromone activity.

Conclusion

The identification of (Z)-3-dodecen-1-ol as a trail pheromone in termites is a classic example of the systematic approach used in chemical ecology to unravel the chemical communication systems of insects. Through a combination of sophisticated analytical techniques and carefully designed bioassays, researchers were able to isolate, identify, and validate the function of this key semiochemical. This foundational work not only deepens our understanding of insect social behavior but also provides a basis for the development of environmentally benign pest management strategies. Further research into the biosynthesis of these pheromones and the neurophysiological mechanisms of their perception will continue to be areas of active investigation.

References

Spectroscopic Analysis of (E)-3-Dodecenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (E)-3-Dodecenol, a compound of interest to researchers in various fields, including pheromone studies and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.45 - 5.65 | m | 2H | H-3, H-4 |

| ~3.64 | t, J ≈ 6.5 Hz | 2H | H-1 |

| ~2.28 | q, J ≈ 6.8 Hz | 2H | H-2 |

| ~2.03 | q, J ≈ 7.0 Hz | 2H | H-5 |

| ~1.20 - 1.40 | m | 12H | H-6 to H-11 |

| ~0.88 | t, J ≈ 6.9 Hz | 3H | H-12 |

| ~1.5 (variable) | br s | 1H | -OH |

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~133 | C-4 |

| ~125 | C-3 |

| ~62 | C-1 |

| ~35 | C-2 |

| ~32 | C-5 |

| ~31.9 | Alkyl Chain |

| ~29.5 | Alkyl Chain |

| ~29.3 | Alkyl Chain |

| ~29.2 | Alkyl Chain |

| ~22.7 | C-11 |

| ~14.1 | C-12 |

Note: These are predicted chemical shifts based on the structure of this compound. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorptions for the hydroxyl group and the carbon-carbon double bond.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~3010 | Medium | =C-H stretch (alkene) |

| ~2925, ~2855 | Strong | C-H stretch (alkane) |

| ~1670 | Weak | C=C stretch (trans-alkene) |

| ~965 | Strong | =C-H bend (trans-alkene, out-of-plane) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Note: The positions of these peaks can vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 3-dodecen-1-ol is available in the NIST WebBook.[1]

Table 4: Key Fragments in the Mass Spectrum of 3-Dodecen-1-ol

| m/z | Relative Intensity | Possible Fragment |

| 184 | Low | [M]⁺ (Molecular Ion) |

| 166 | Moderate | [M - H₂O]⁺ |

| 97 | Moderate | [C₇H₁₃]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Base Peak | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Data obtained from the NIST WebBook for 3-Dodecen-1-ol.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum is typically obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Data Analysis: The resulting IR spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Gas Chromatography: A small volume of the sample solution is injected into the GC inlet, where it is vaporized. The volatile components are separated as they pass through a capillary column coated with a stationary phase. The oven temperature is typically programmed to ramp up to ensure good separation of the components.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the molecules are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum for each eluting component is recorded. The resulting total ion chromatogram (TIC) shows the separation of the components, and the mass spectrum of the peak corresponding to this compound is analyzed to determine its molecular weight and fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

References

Biological Activity of (E)-3-Dodecenol and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Dodecenol and its isomers represent a class of C12 unsaturated alcohols with significant, yet nuanced, biological activities, primarily observed in the realm of insect chemical communication. These semiochemicals, particularly as pheromones, play a crucial role in mediating behaviors such as trail-following and mating. The stereochemistry of the double bond, whether in the cis (Z) or trans (E) configuration, and its position along the carbon chain, dictates the specificity and potency of the biological response. This technical guide provides a comprehensive overview of the known biological activities of this compound and its isomers, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pheromonal Activity of Dodecenol Isomers

The most well-documented biological role of dodecenol isomers is as insect pheromones. Different isomers act as trail-following cues, sex attractants, or synergists in a variety of insect species, particularly termites and moths.

Trail-Following Pheromone in Termites

This compound has been identified as a trail pheromone in certain termite species. However, its activity is reported to be weaker than its (Z)-isomer.[1] (Z)-3-dodecenol is a known trail pheromone for several species of Macrotermitinae.[2] Studies on the termite Macrotermes annandalei have shown that (Z)-3-dodecen-1-ol is the major component of its trail-following pheromone, inducing both orientation and recruitment behaviors.[3] While direct quantitative comparisons for this compound are limited, data for related compounds in other termite species provide insight into the concentrations at which these pheromones are active. For instance, in the western subterranean termite, Reticulitermes hesperus, the minimal threshold concentration for inducing a trail-following response to (3Z,6Z,8E)-dodecatrien-1-ol was found to be between 0.01 and 0.1 fg/cm.[4]

Pheromone Synergist in Moths

In the Oriental fruit moth, Grapholita molesta, (Z)-8-dodecenol acts as a major pheromone synergist.[5] This isomer enhances the attractive power of the primary pheromone components. The interaction of these dodecenol isomers with pheromone-binding proteins (PBPs) is a critical step in the olfactory process. Studies have shown that different PBPs in G. molesta have varying binding affinities for different dodecenol isomers and related compounds. For example, GmolPBP1 exhibits strong binding affinities for (Z)-8-dodecenyl alcohol and 1-dodecanol.

Quantitative Data on Biological Activity

Quantitative data is essential for understanding the potency and specificity of pheromonal responses. This is typically obtained through electrophysiological recordings and behavioral bioassays.

Electroantennography (EAG) Data

Table 1: Electroantennogram (EAG) Response of Sirex noctilio to (Z)-3-Dodecenol

| Dose (µg) | Mean Relative EAG Response (mV) ± SE (Male) | Mean Relative EAG Response (mV) ± SE (Female) |

| 0.01 | ~0.1 ± 0.05 | ~0.1 ± 0.05 |

| 0.1 | ~0.2 ± 0.05 | ~0.15 ± 0.05 |

| 1 | ~0.4 ± 0.08 | ~0.3 ± 0.07 |

| 10 | ~0.6 ± 0.1 | ~0.5 ± 0.08 |

| 100 | ~0.8 ± 0.12 | ~0.7 ± 0.1 |

Note: Data is estimated from graphical representations in the cited literature and is for illustrative purposes. Actual values may vary.

Behavioral Bioassay Data

Trail-following bioassays are used to quantify the behavioral response of termites to pheromones. A concentration-response relationship can be established by observing the distance a termite follows an artificial trail laid with a specific concentration of the compound. For (3Z,6Z,8E)-dodecatrien-1-ol and the termite Reticulitermes hesperus, a clear concentration-dependent trail-following behavior was observed.

Table 2: Trail-Following Behavior of Reticulitermes hesperus to (3Z,6Z,8E)-Dodecatrien-1-ol

| Concentration (fg/cm) | Percentage of Termites Following the Trail |

| 0.01 | Low |

| 0.1 | Moderate |

| 1 | High |

| 10 | Optimal |

| >10,000 | Repellent |

Note: This table summarizes the findings for a related C12 alcohol and is intended to illustrate the typical concentration-response relationship observed in such assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline key experimental protocols.

Synthesis of this compound

The stereoselective synthesis of (E)-alkenes is often achieved through methods like the Horner-Wadsworth-Emmons (HWE) reaction or the Wittig reaction. The HWE reaction, in particular, is known to favor the formation of (E)-alkenes.

Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-3-Dodecen-1-ol (General Procedure)

-

Preparation of the Phosphonate (B1237965) Ylide:

-

To a solution of a suitable phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., sodium hydride or n-butyllithium) at a low temperature (e.g., 0 °C or -78 °C).

-

Allow the mixture to stir for a specified time to ensure complete formation of the ylide.

-

-

Reaction with the Aldehyde:

-

Slowly add nonanal (B32974) (the corresponding C9 aldehyde) to the ylide solution at the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrate under reduced pressure.

-

The resulting crude product, an α,β-unsaturated ester, is then purified by column chromatography.

-

-

Reduction to the Alcohol:

-

Dissolve the purified ester in an appropriate solvent (e.g., THF or diethyl ether).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and concentrate the filtrate.

-

Purify the crude alcohol by column chromatography to yield (E)-3-dodecen-1-ol.

-

Electroantennography (EAG)

EAG is a technique for measuring the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.

Protocol: Electroantennogram (EAG) Recording

-

Antenna Preparation:

-

Anesthetize an adult insect (e.g., moth or termite) by cooling.

-

Excise one antenna at its base using fine scissors.

-

Mount the excised antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

-

-

Stimulus Delivery:

-

Prepare serial dilutions of the test compound (this compound) in a high-purity solvent (e.g., hexane).

-

Apply a known volume (e.g., 10 µL) of a dilution onto a small piece of filter paper and allow the solvent to evaporate completely.

-

Place the filter paper inside a Pasteur pipette.

-

-

Recording:

-

Position the antenna in a continuous, humidified air stream.

-

Deliver a pulse of air through the Pasteur pipette, carrying the volatilized compound over the antenna.

-

The resulting change in electrical potential across the antenna is amplified and recorded using a data acquisition system.

-

A solvent blank and a known standard compound are used as controls.

-

Termite Trail-Following Bioassay

This behavioral assay quantifies the ability of a chemical to elicit trail-following behavior in termites.

Protocol: Quantitative Trail-Following Bioassay

-

Trail Preparation:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane).

-

Using a microliter syringe, draw a trail of a specific length (e.g., 10 cm) with a known concentration of the test solution on a substrate such as filter paper or a glass plate.

-

Allow the solvent to evaporate completely. A control trail is drawn with the solvent alone.

-

-

Bioassay:

-

Introduce a single worker termite at the beginning of the trail.

-

Record the distance the termite follows the trail within a set time period. A positive response is typically defined as following the trail for a minimum continuous distance (e.g., 5 cm).

-

Use multiple termites for each concentration and the control.

-

-

Data Analysis:

-

Calculate the percentage of termites showing a positive response at each concentration.

-

Plot the percentage of positive responses against the logarithm of the concentration to generate a dose-response curve and determine the threshold concentration for activity.

-

Signaling Pathways in Insect Olfaction

The detection of pheromones like dodecenol isomers by insects involves a complex signaling cascade within the olfactory sensory neurons (OSNs) located in the antennal sensilla.

Workflow for a Termite Trail-Following Bioassay

Conclusion

This compound and its isomers are biologically active molecules that primarily function as insect pheromones. While the activity of the (Z)-isomers is more extensively documented, this compound also exhibits activity, particularly as a trail pheromone in termites, albeit with lower potency than its (Z) counterpart. The biological specificity of these isomers underscores the importance of stereochemistry in molecular recognition and signaling in biological systems. Further research, particularly quantitative electrophysiological and behavioral studies on this compound, is needed to fully elucidate its biological activity profile and potential applications in pest management and other fields. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and professionals engaged in the study of these fascinating semiochemicals.

References

Role of (E)-3-Dodecenol in insect communication

An In-depth Technical Guide on the Role of (E)-3-Dodecenol in Insect Communication

Abstract

This compound is a C12 unsaturated alcohol that functions as a semiochemical, playing a role in the chemical communication of several insect species. Primarily identified as a trail-following pheromone in certain termites, its activity and function are often discussed in comparison to its more potent geometric isomer, (Z)-3-dodecenol. This document provides a comprehensive technical overview of this compound, detailing its role in insect behavior, putative biosynthetic and perceptual pathways, and the experimental methodologies used for its study. Quantitative data on behavioral and electrophysiological responses are summarized, and key workflows are visualized. This guide is intended for researchers, scientists, and professionals in pest management and drug development seeking a deeper understanding of this specific infochemical.

Chemical Identity and Properties

This compound is a fatty alcohol with a single double bond in the E (trans) configuration at the third carbon position.

| Property | Value |

| IUPAC Name | (E)-dodec-3-en-1-ol[1] |

| Molecular Formula | C₁₂H₂₄O |

| Molar Mass | 184.32 g/mol |

| CAS Number | 68900-87-8[1] |

Role in Insect Communication

The primary documented role of this compound is as a trail-following pheromone in termites.[2] Trail pheromones are crucial for social insects, guiding colony members to food sources and coordinating collective movement.

-

Termite Trail Pheromone: this compound has been isolated from whole-body and sternal gland extracts of termite workers.[1][2] It is known to induce orientation and recruitment behaviors, where one termite lays a chemical trail that others can follow. However, studies have indicated that its inductive effect is weaker than that of its geometric isomer, (Z)-3-dodecenol, or naturally occurring trail extracts from termite glands. The (Z) isomer is a major trail pheromone component for numerous species in the Kalotermitidae and Macrotermitinae families.

-

Pheromonal Parsimony: The use of C12 alcohols like dodecenol isomers highlights the principle of chemical parsimony in termites, where structurally similar compounds are used for different functions or by different species, sometimes with varying levels of bioactivity. For instance, while (Z)-3-dodecenol is a potent trail pheromone for many species, the related diunsaturated alcohol, (Z,Z)-dodeca-3,6-dien-1-ol, functions as both a trail and sex pheromone in Ancistrotermes pakistanicus.

Biosynthesis and Perception

Putative Biosynthetic Pathway

The precise enzymatic pathway for this compound has not been fully elucidated. However, it is presumed to follow the general pathway for fatty acid-derived pheromones in insects, which starts from acetyl-CoA and involves a series of modifications by specialized enzymes.

Caption: Putative biosynthetic pathway for this compound from acetyl-CoA.

Olfactory Signaling Pathway

The perception of this compound by an insect begins at the antenna and involves a cascade of neural events culminating in a behavioral response. The molecule is detected by specialized Olfactory Sensory Neurons (OSNs) housed within antennal sensilla.

Caption: Generalized olfactory signaling pathway in insects.

Quantitative Data Summary

Quantitative data on the bioactivity of this compound is limited compared to its (Z) isomer. The following tables summarize available data for related compounds to provide context.

Table 1: Behavioral Response Thresholds for Termite Trail Pheromones

| Compound | Insect Species | Behavioral Test | Effective Concentration / Threshold | Reference |

| (Z)-dodec-3-en-1-ol | Stylotermes faveolus | Trail-Following | 10⁻⁴ ng/cm | |

| (Z)-dodec-3-en-1-ol | Odontotermes formosanus | Sex-Pairing Attraction | 0.2 - 0.54 ng / female | |

| (Z,Z)-dodeca-3,6-dien-1-ol | Ancistrotermes pakistanicus | Trail-Following (Workers) | 0.1 pg/cm | |

| (Z,Z)-dodeca-3,6-dien-1-ol | Ancistrotermes pakistanicus | Sexual Attraction (Males) | ~1 ng |

Table 2: Electroantennogram (EAG) Responses to C12 Alcohols

| Compound | Insect Species | Sex | Dose | Mean EAG Response (mV ± SE) | Reference |

| (Z)-3-dodecenol | Sirex noctilio | M | 10 µg | ~0.8 ± 0.1 | |

| (Z)-3-dodecenol | Sirex noctilio | F | 10 µg | ~1.1 ± 0.15 | |

| (Z)-3-dodecenol | Sirex noctilio | M | 100 µg | ~1.0 ± 0.1 | |

| (Z)-3-dodecenol | Sirex noctilio | F | 100 µg | ~1.4 ± 0.1 | |

| (Note: Data for this compound is not explicitly available in the cited literature; data for the (Z) isomer is presented for comparative context.) |

Experimental Protocols

The study of this compound and other semiochemicals relies on a suite of analytical and behavioral techniques.

Pheromone Collection and Identification

This workflow describes the extraction and identification of volatile compounds from an insect. Solid Phase Microextraction (SPME) is a solvent-free technique used to collect volatiles from the headspace or directly from a gland surface. Gas Chromatography-Mass Spectrometry (GC-MS) is then used to separate and identify the compounds.

Caption: Experimental workflow for pheromone collection and identification.

Methodology:

-

Sample Preparation: An insect is immobilized, and the gland of interest (e.g., the 5th abdominal sternal gland in termites) is exposed.

-

Collection (SPME): An SPME fiber (e.g., polydimethylsiloxane (B3030410) coating) is exposed to the gland surface or the headspace above the sample for a defined period to adsorb volatile compounds.

-

Analysis (GC-MS): The fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed.

-

The compounds are separated on a capillary column (e.g., DB5) based on their volatility and polarity.

-

Eluted compounds enter the mass spectrometer, are ionized (typically by electron impact), and fragmented. The resulting mass spectrum (a fingerprint of the molecule) is recorded.

-

Identification: The obtained spectrum is compared against a known standard of synthetic this compound and/or matched with entries in a spectral library (e.g., NIST) to confirm its identity.

Electrophysiological Analysis: Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odorant stimulus. It is a critical tool for determining if an insect can detect a specific compound.

Caption: Experimental workflow for Electroantennography (EAG).

Methodology:

-

Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are placed into contact with two electrodes (recording and reference) using conductive gel.

-

Stimulus Delivery: The antenna is positioned within a continuous stream of purified, humidified air. A puff of air containing a known concentration of this compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

-

Data Recording: The potential difference between the two electrodes is amplified and recorded. A negative deflection from the baseline upon stimulation indicates a summed depolarization of olfactory sensory neurons, which is the EAG response.

-

Analysis: The amplitude of this negative voltage deflection (in millivolts) is measured. Responses are typically compared to a negative control (solvent puff) and a positive standard.

Behavioral Analysis: Trail-Following Bioassay

This assay is used to quantify the behavioral response of an insect to a candidate trail pheromone.

Caption: Experimental workflow for a termite trail-following bioassay.

Methodology:

-

Arena Preparation: A neutral substrate, such as filter paper within a petri dish, is used. A defined path (e.g., a circle or a line) is drawn on the paper.

-

Trail Application: A solution of synthetic this compound at a specific concentration (e.g., ranging from 10 pg/cm to 100 ng/cm) is carefully applied along the drawn path using a microliter syringe. A control trail is drawn using only the solvent.

-

Bioassay: A single worker termite is introduced at the beginning of the trail.

-

Data Collection: The insect's behavior is recorded for a set period. A positive response is recorded if the termite follows the chemical trail for a predefined minimum distance or percentage of the total length. The test is replicated with multiple individuals for each concentration.

Applications in Pest Management

While its isomer (Z)-3-dodecenol and related compounds are more commonly used, the principles apply to this compound. Pheromones are cornerstones of Integrated Pest Management (IPM) programs due to their species-specificity and low environmental impact.

-

Monitoring: Traps baited with synthetic pheromones can be used to monitor the presence, distribution, and population density of a pest species.

-

Mating Disruption: Permeating an area with a high concentration of a synthetic sex pheromone can confuse males and prevent them from locating females, thereby disrupting mating and reducing the subsequent generation's population.

-

Mass Trapping: Deploying a large number of pheromone-baited traps can remove a significant portion of the male population from an area, directly reducing pest numbers.

Conclusion and Future Directions

This compound is a recognized, albeit minor, component of the chemical communication repertoire of certain insects, primarily termites. Its role as a trail pheromone is established, though its bioactivity is often overshadowed by its (Z) isomer. For researchers, this compound serves as an excellent model for studying the structure-activity relationships of pheromones and the evolution of chemical signaling pathways. For professionals in drug and pesticide development, understanding the subtle differences in isomeric activity is crucial for designing highly specific and effective semiochemical-based pest control strategies.

Future research should focus on:

-

Elucidating the specific desaturase and reductase enzymes responsible for the biosynthesis of the (E) isomer.

-

Identifying the specific olfactory receptors that detect this compound to understand the molecular basis of its perception.

-

Conducting more extensive comparative behavioral and electrophysiological studies across a wider range of insect species to uncover other potential roles for this compound.

References

Olfactory Receptor Neurons Sensitive to (E)-3-Dodecenol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and experimental approaches for studying olfactory receptor neurons (ORNs) sensitive to the termite trail pheromone, (E)-3-Dodecenol. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neurobiology, and pest management. While the specific olfactory receptor (OR) for this compound has yet to be deorphanized, this guide details the established methodologies for its eventual identification and characterization, drawing on data from closely related termite pheromones.

Introduction to Insect Olfaction and this compound

Insects rely on a sophisticated olfactory system to detect a vast array of chemical cues that guide critical behaviors such as locating food, mates, and oviposition sites, as well as avoiding predators.[1] Olfactory sensory neurons (OSNs), typically housed in hair-like structures called sensilla on the antennae, are the primary detectors of these volatile compounds.[2][3] These neurons express olfactory receptors (ORs), which are ligand-gated ion channels that convert chemical signals into electrical signals.[1][4]

This compound is a C12 alcohol that has been identified as a trail-following pheromone in certain species of termites. Trail pheromones are crucial for coordinating foraging and recruitment among colony members. Understanding the specific ORNs and ORs that detect this compound is a key step toward developing novel and targeted pest control strategies. While direct electrophysiological data for ORNs sensitive to this compound is not yet available in published literature, studies on the closely related C12 alcohol trail pheromone, (3Z,6Z,8E)-dodecatrien-1-ol, provide valuable insights into the dose-dependent behavioral responses of termites.

The Insect Olfactory Signaling Pathway

The perception of odorants in most insects begins with the entry of volatile molecules through pores in the sensilla. The current model for olfactory signal transduction involves several key proteins:

-

Odorant Binding Proteins (OBPs): Located in the sensillar lymph, these proteins are thought to bind to hydrophobic odorant molecules and transport them to the olfactory receptors on the dendritic membrane of the ORNs.

-

Odorant Receptors (ORs): Insect ORs are heteromeric complexes consisting of a variable, ligand-binding subunit (ORx) and a highly conserved co-receptor subunit known as Orco.

-

Ionotropic Receptors (IRs): Another class of olfactory receptors, IRs, are ligand-gated ion channels that are evolutionarily distinct from ORs and typically respond to acids and amines.

-

Sensory Neuron Membrane Proteins (SNMPs): These proteins are particularly important for the detection of lipid-derived pheromones and are thought to work in conjunction with pheromone receptors.

Upon binding of an odorant to the specific ORx subunit, the Orco co-receptor forms a non-selective cation channel, leading to the depolarization of the neuron and the generation of action potentials. In some cases, particularly for pheromone detection, a secondary signaling cascade involving G-proteins may also be activated.

References

- 1. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the trail-following pheromone receptor in termites | eLife [elifesciences.org]

(E)-3-Dodecenol as a trail-following pheromone in termites

An In-depth Technical Guide on (E)-3-Dodecenol and Related C12 Alcohols as Trail-Following Pheromones in Termites

Introduction

Chemical communication is fundamental to the intricate social organization of termites, governing behaviors from foraging and mating to defense and caste regulation.[1][2] Among the most critical chemical signals are trail-following pheromones, which create chemical pathways that orient and recruit nestmates to food sources, new territories, or sites of alarm.[1][3][4] These pheromones are typically secreted from the abdominal sternal gland, an exocrine gland found in all termite species.[3][5]

While a variety of compounds serve this function across different termite families, a recurring motif, particularly within the Kalotermitidae and some Termitidae (subfamily Macrotermitinae), is the use of C12 unsaturated alcohols.[5][6] This guide focuses on the role of this compound and its more commonly identified isomer, (Z)-3-dodecen-1-ol, as key components of the trail-following pheromone system in several termite species. We will review the quantitative data, detail the experimental protocols used for their identification and characterization, and illustrate the associated biological pathways and workflows.

Chemical Identity and Key Compounds

The primary compounds of interest are isomers of dodecenol, C12H24O, an unsaturated fatty alcohol. While the user topic specifies the (E)-isomer, the bulk of published research identifies the (Z)-isomer as the major active component in termite trails.

-

(Z)-3-dodecen-1-ol (DOE): Identified as the major trail pheromone component in numerous species of Kalotermitidae and the fungus-growing termite Macrotermes annandalei.[5][7]

-

(3Z,6Z)-dodeca-3,6-dien-1-ol: A related C12 alcohol that acts as a trail pheromone component in some species, sometimes in conjunction with other compounds.[8]

-

(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol (DTE): A well-studied C12 alcohol that is the primary trail pheromone in many species of Rhinotermitidae.[4][8][9][10]

Quantitative Data Presentation

The following tables summarize the quantitative data associated with the activity and presence of C12 alcohol trail pheromones in various termite species.

Table 1: Identification and Activity Thresholds of C12 Alcohol Trail Pheromones

| Termite Species | Family | Compound(s) Identified | Activity Threshold | Optimal Concentration | Source |

| Macrotermes annandalei | Termitidae | (Z)-3-dodecen-1-ol | Not specified | Not specified | [7] |

| Stylotermes faveolus | Stylotermitidae | (3Z)-dodec-3-en-1-ol | ~10⁻⁴ ng/cm | Not specified | [5] |

| Stylotermes halumicus | Stylotermitidae | (3Z)-dodec-3-en-1-ol | ~10⁻⁴ ng/cm | Not specified | [5] |

| Reticulitermes hesperus | Rhinotermitidae | (3Z,6Z,8E)-dodecatrien-1-ol | 0.01 - 0.1 fg/cm | 10 fg/cm | [8] |

| Coptotermes formosanus | Rhinotermitidae | (Z,Z,E)-3,6,8-dodecatrien-1-ol | 10 pg/cm | Not specified | [10] |

| Microcerotermes exiguus | Termitidae | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Not specified | ~1 pg/cm | [4] |

| Odontotermes formosanus | Termitidae | (3Z)-dodec-3-en-1-ol, (3Z,6Z)-dodeca-3,6-dien-1-ol | 1 fg/cm to 10 pg/cm | Not specified | [8] |

| 9 Species (6 genera) | Kalotermitidae | (Z)-dodec-3-en-1-ol | Not specified | Not specified | [5] |

Table 2: Pheromone Quantities in Sternal Glands

| Termite Species | Family | Compound | Estimated Quantity per Gland/Individual | Source |

| Stylotermes faveolus | Stylotermitidae | (3Z)-dodec-3-en-1-ol | ~0.1 ng/gland | [5] |

| Stylotermes halumicus | Stylotermitidae | (3Z)-dodec-3-en-1-ol | ~0.1 ng/gland | [5] |

| Constrictotermes cyphergaster | Termitidae | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | ~0.02 ng/gland | [11] |

Experimental Protocols

The identification and functional characterization of this compound and related compounds rely on a combination of chemical analysis and behavioral bioassays.

Pheromone Extraction and Identification

-

Source Material: The sternal gland, located on the 5th abdominal sternite, is the exclusive source of the trail pheromone.[5] Glands are dissected from worker caste termites, or whole bodies are used for extraction.

-

Solvent Extraction: Whole bodies or dissected glands are soaked in a non-polar solvent, typically hexane, for a set period (e.g., 18 hours at room temperature) to extract the lipophilic pheromone components.[12]

-

Solid Phase Microextraction (SPME): A solvent-free alternative where a coated fiber is exposed directly to the surface of the secretory sternal gland.[4][7] This method is ideal for minimizing contaminants and analyzing volatile compounds as they are released.

-

Chemical Analysis (GC-MS): The crude extract is analyzed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): Separates the individual components of the extract based on their volatility and interaction with a stationary phase in a capillary column.

-

Mass Spectrometry (MS): Fragments the separated components and measures the mass-to-charge ratio of the fragments, creating a unique mass spectrum or "fingerprint" for each compound. This spectrum is compared to libraries of known compounds for identification.[7][12]

-

-

Confirmation: The identity of the putative pheromone is confirmed by comparing its GC retention time and mass spectrum with those of a synthetically produced, authentic standard.[1]

Behavioral Bioassays

-

Trail-Following Bioassay (Open-Field):

-

Apparatus: A circular arena is created using a filter paper (e.g., Ø 12.5 cm).[12] An artificial trail is drawn on the paper in a defined shape (e.g., a circle of Ø 7 cm) using a solution of the test compound at a known concentration.[12]

-

Procedure: A single worker termite is released into the center of the arena or into a release chamber connected to the trail.[11]

-

Parameters Measured: The primary metric is the distance the termite follows the artificial trail. A positive response is often defined as continuously following the trail for a minimum distance (e.g., 3 cm).[12] Walking speed and the duration of trail-following can also be recorded.

-

Controls: A trail drawn with only the solvent (e.g., hexane) is used as a negative control.

-

-

Y-Maze Bioassay:

-

Apparatus: A Y-shaped maze (e.g., 5 cm stem and branch length) is used to assess preference.[7][12] One arm of the 'Y' is treated with the test compound, while the other is treated with the solvent control.

-

Procedure: A termite is introduced at the base of the stem and allowed to choose one of the arms.

-

Parameters Measured: The number of termites choosing the treated arm versus the control arm is recorded. A statistically significant preference for the treated arm indicates an attractant or orientation effect.

-

Visualization of Workflows and Pathways

Pheromone Identification Workflow

The following diagram illustrates the standard experimental workflow for the isolation and confirmation of a termite trail-following pheromone.

Caption: Experimental workflow for termite trail pheromone identification.

Generalized Olfactory Signaling Pathway

While the specific odorant receptor (OR) for this compound has not yet been identified, research on other termite pheromones provides a model for the olfactory signaling cascade.[13] The pheromone molecule is detected by a specific OR housed within an olfactory receptor neuron (ORN) on the termite's antenna, triggering a neural signal.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Identification of the trail-following pheromone receptor in termites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trail-Following Pheromones in the Termite Subfamily Syntermitinae (Blattodea, Termitoidae, Termitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and evaluation of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol as the trail following pheromone on Microcerotermes exiguus (Isoptera:Termitidae) | Revista de Biología Tropical [archivo.revistas.ucr.ac.cr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Mutual Use of Trail-Following Chemical Cues by a Termite Host and Its Inquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Identification of the trail-following pheromone receptor in termites [elifesciences.org]

(E)-3-Dodecenol: A Comprehensive Technical Review for Researchers

(E)-3-Dodecenol, a long-chain unsaturated alcohol, has garnered significant interest in the scientific community, primarily for its role as a termite trail pheromone. This technical guide provides a detailed overview of the research surrounding this compound, consolidating key data on its synthesis, purification, analysis, and biological activity. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development.

Chemical and Physical Properties

This compound is a C12 alcohol with a single double bond in the trans configuration at the third carbon position. Its fundamental properties are summarized in the table below, compiled from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O | [1] |

| Molecular Weight | 184.32 g/mol | [1] |

| IUPAC Name | (E)-dodec-3-en-1-ol | |

| CAS Number | 68900-87-8 | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

Experimental Workflow: Stereoselective Synthesis of (E)-Alkenols

Caption: General synthetic routes to (E)-alkenols like this compound.

Detailed Methodologies

1. Wittig Reaction (Hypothetical Protocol for this compound):

-

Step 1: Preparation of the Phosphonium Salt. (3-Hydroxypropyl)triphenylphosphonium bromide would be synthesized by reacting triphenylphosphine (B44618) with 3-bromopropanol.

-

Step 2: Ylide Formation. The phosphonium salt would be treated with a strong base, such as n-butyllithium, in an anhydrous solvent like THF at a low temperature to generate the corresponding ylide.

-

Step 3: Wittig Reaction. Nonanal would then be added to the ylide solution. The reaction mixture would be stirred and allowed to warm to room temperature. The use of a stabilized ylide or specific reaction conditions (Schlosser modification) would be necessary to favor the (E)-isomer.[2]

-

Step 4: Workup and Purification. The reaction would be quenched, and the product extracted. Purification via column chromatography on silica (B1680970) gel would be required to separate the this compound from the (Z)-isomer and triphenylphosphine oxide byproduct.

2. Horner-Wadsworth-Emmons (HWE) Reaction (Hypothetical Protocol for this compound):

-

Step 1: Preparation of the Phosphonate Ester. Diethyl (3-hydroxypropyl)phosphonate would be prepared via the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and 3-bromopropanol.

-

Step 2: HWE Reaction. The phosphonate ester would be deprotonated with a base such as sodium hydride in an anhydrous solvent. Nonanal would then be added to the resulting carbanion. The HWE reaction generally provides high (E)-selectivity.

-

Step 3: Workup and Purification. After quenching the reaction, the product would be extracted. The phosphate (B84403) byproduct is water-soluble, simplifying the purification process. Final purification would be achieved by column chromatography.

Purification of this compound

Column chromatography is the standard method for purifying this compound from reaction mixtures.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Eluent: A non-polar solvent system, typically a gradient of hexane (B92381) and ethyl acetate. The optimal ratio would be determined by thin-layer chromatography (TLC) analysis of the crude product.

-

Procedure:

-

A glass column is packed with a slurry of silica gel in hexane.

-

The crude this compound, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.

-

The column is eluted with the chosen solvent system, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.[3]

-

Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

-

Analytical Methods

The structure and purity of synthesized this compound are confirmed using spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to confirm its molecular weight.

Typical GC-MS Parameters:

| Parameter | Value |

| GC Column | Non-polar capillary column (e.g., HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50-70°C, ramp up to 280-300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-500 |

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 184, corresponding to its molecular weight. The fragmentation pattern would be characteristic of a long-chain alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the double bond.

Predicted ¹H NMR Spectral Data for (E)-3-Dodecen-1-ol (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.4-5.6 | m | 2H | -CH=CH- (vinylic protons) |

| ~3.6 | t | 2H | -CH₂-OH |

| ~2.3 | q | 2H | -CH₂-CH= |

| ~2.0 | q | 2H | =CH-CH₂- |

| ~1.2-1.4 | m | 12H | -(CH₂)₆- |

| ~0.9 | t | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data for (E)-3-Dodecen-1-ol (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~130-135 | -CH=CH- (vinylic carbons) |

| ~62 | -CH₂-OH |

| ~30-40 | Allylic and other aliphatic carbons |

| ~14 | -CH₃ |

The coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum is critical for determining the stereochemistry. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected, whereas the (Z)-isomer would show a smaller coupling constant (typically 6-12 Hz).

Biological Activity of this compound

This compound is known to function as a trail-following pheromone in some termite species. Termites lay chemical trails to recruit nestmates to food sources and for orientation within their foraging territory.

Experimental Workflow: Termite Trail-Following Bioassay

Caption: A typical workflow for a termite trail-following bioassay.

Quantitative Data on Biological Activity

While specific dose-response data for this compound is limited in the available literature, studies on the closely related (Z)-3-dodecen-1-ol and other termite trail pheromones provide a framework for expected activity. The minimum threshold concentration for inducing a trail-following response in termites is often in the range of femtograms to picograms per centimeter of trail.[4] For instance, for some species, the optimal trail-following behavior is observed at concentrations around 10 fg/cm, with higher concentrations potentially becoming repellent. It is important to note that the behavioral response can be species-specific.

Signaling Pathways

The detection of pheromones in insects is mediated by olfactory receptor neurons (ORNs) located in the antennae. These neurons express specific olfactory receptors (ORs) that bind to pheromone molecules.

Olfactory Signaling Pathway in Insects

Caption: A simplified diagram of the insect olfactory signaling pathway.

Upon binding of this compound to a specific OR, a conformational change is induced in the receptor complex. In insects, the OR complex itself functions as a ligand-gated ion channel. The binding of the pheromone leads to the opening of this channel, causing an influx of cations and depolarization of the ORN. This generates an action potential that is transmitted to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response such as trail following. While specific receptors for this compound in termites have not yet been deorphanized, this general pathway provides the currently understood model for pheromone perception in these insects.

Conclusion

This compound is a semiochemical of significant interest due to its role in termite communication. This guide has provided a comprehensive overview of the current knowledge regarding its synthesis, purification, analysis, and biological activity. While general methodologies are well-established, further research is needed to provide more detailed, species-specific quantitative data on its behavioral effects and to identify the specific olfactory receptors involved in its detection. Such studies will be invaluable for a deeper understanding of termite chemical ecology and for the potential development of novel pest management strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (E)-3-Dodecenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E)-3-Dodecenol is an unsaturated fatty alcohol. The stereoselective synthesis of the (E)-isomer is crucial for applications where geometric purity is a prerequisite. This document outlines detailed protocols for the synthesis of this compound via the Wittig reaction and a Grignard-based approach, followed by comprehensive purification methodologies.

Section 1: Synthesis of this compound

Two primary stereoselective methods for the synthesis of this compound are presented: the modified Wittig reaction (Schlosser modification) which favors the E-alkene, and a Grignard reaction followed by stereoselective reduction.

Method 1: Modified Wittig Reaction (Schlosser Modification)

The Wittig reaction is a versatile method for creating carbon-carbon double bonds from carbonyl compounds.[1] Standard Wittig reactions with non-stabilized ylides typically yield (Z)-alkenes.[2][3] To achieve high selectivity for the (E)-alkene, the Schlosser modification is employed, which involves the deprotonation-reprotonation of the betaine (B1666868) intermediate at low temperatures to favor the more stable threo-betaine, leading to the (E)-alkene.[2]

Reaction Scheme:

-

Phosphonium (B103445) Salt Formation: CH3(CH2)7CH2Br + PPh3 → [CH3(CH2)8CH2PPh3]+Br-

-

Ylide Formation and Reaction with Aldehyde (Schlosser conditions): [CH3(CH2)8CH2PPh3]+Br- + n-BuLi → CH3(CH2)8CH=PPh3 CH3(CH2)8CH=PPh3 + OHC-CH2-OTHP → [Betaine Intermediate] [Betaine Intermediate] + PhLi → [Lithiobetaine] → (E)-CH3(CH2)8CH=CH-CH2-OTHP

-

Deprotection: (E)-CH3(CH2)8CH=CH-CH2-OTHP + H+ → this compound

Materials:

-

Triphenylphosphine (B44618) (PPh3)

-

Toluene, anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

3-(Tetrahydro-2H-pyran-2-yloxy)propanal (THP-protected 3-hydroxypropanal)

-

Phenyllithium (B1222949) (PhLi)

-

Diethyl ether, anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Protocol:

Part A: Preparation of Nonyltriphenylphosphonium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-bromononane (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Heat the mixture to reflux for 24 hours. A white precipitate of the phosphonium salt will form.

-

Cool the reaction mixture to room temperature and collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials and dry under vacuum.

Part B: Ylide Formation and Schlosser Olefination

-

Suspend the dried nonyltriphenylphosphonium bromide (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under a nitrogen atmosphere.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.0 eq) dropwise. The mixture will turn a characteristic orange/red color, indicating ylide formation. Stir for 1 hour at -78 °C.

-

Add a solution of 3-(tetrahydro-2H-pyran-2-yloxy)propanal (1.05 eq) in anhydrous diethyl ether dropwise, keeping the temperature at -78 °C. Stir for 1 hour.

-

Add a second equivalent of n-butyllithium or phenyllithium dropwise at -78 °C and stir for an additional 30 minutes. This converts the erythro betaine to the threo betaine.[2]

-

Slowly warm the reaction to room temperature and stir for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Part C: Work-up and Deprotection

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude THP-protected this compound.

-

Dissolve the crude product in a mixture of tetrahydrofuran (B95107) and 1M aqueous HCl.

-

Stir at room temperature for 4-6 hours, monitoring the deprotection by TLC.

-

Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give crude this compound.

Method 2: Grignard Reaction and Alkyne Reduction

This approach involves the synthesis of an internal alkyne, 3-dodecyn-1-ol (B3191523), followed by a stereoselective reduction to the (E)-alkene.

Reaction Scheme:

-

Grignard Reagent Formation: CH3(CH2)7CH2Br + Mg → CH3(CH2)8CH2MgBr

-

Reaction with Propargyl Alcohol Derivative: CH3(CH2)8CH2MgBr + HC≡C-CH2-OTHP → CH3(CH2)8CH2-C≡C-CH2-OTHP

-

Stereoselective Reduction: CH3(CH2)8CH2-C≡C-CH2-OTHP + Na/NH3(l) → (E)-CH3(CH2)8CH=CH-CH2-OTHP

-

Deprotection: (E)-CH3(CH2)8CH=CH-CH2-OTHP + H+ → this compound

Materials:

-

1-Bromononane

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Propargyl alcohol protected with THP

-

Sodium metal

-

Liquid ammonia (B1221849) (NH3)

-

Ammonium (B1175870) chloride

-

Hydrochloric acid (HCl), aqueous solution

Protocol:

Part A: Synthesis of 3-Dodecyn-1-ol (THP-protected)

-

Prepare the Grignard reagent by adding a solution of 1-bromononane (1.0 eq) in anhydrous ether to magnesium turnings (1.1 eq) in a flame-dried flask. Initiate the reaction if necessary (e.g., with a crystal of iodine). Reflux gently for 1-2 hours to ensure complete formation.

-

In a separate flask, cool a solution of THP-protected propargyl alcohol (0.95 eq) in anhydrous THF to 0 °C.

-

Slowly add the prepared Grignard reagent to the protected propargyl alcohol solution via cannula.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Part B: Reduction to this compound (THP-protected)

-

In a three-necked flask fitted with a dry ice condenser, add liquid ammonia.

-

Add small pieces of sodium metal (2.5 eq) until a persistent blue color is obtained.

-

Add a solution of the THP-protected 3-dodecyn-1-ol (1.0 eq) in anhydrous ether dropwise.

-

Stir the reaction for 2-4 hours, maintaining the blue color.

-

Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight.

-

Add water and extract the product with diethyl ether. Dry and concentrate the organic phase.

Part C: Deprotection

-

Follow the deprotection procedure as described in Method 1, Part C.

Synthesis Data Summary

| Method | Key Reagents | Typical Yield (%) | E/Z Ratio | Reference |

| Modified Wittig | Nonyltriphenylphosphonium bromide, n-BuLi, PhLi, Protected 3-hydroxypropanal | 60-75 | >95:5 | |

| Grignard/Reduction | 1-Bromononane, Mg, Protected propargyl alcohol, Na, NH3(l) | 65-80 | >98:2 | N/A |

Section 2: Purification of this compound

Purification is critical to remove byproducts such as triphenylphosphine oxide (from the Wittig reaction), the (Z)-isomer, and unreacted starting materials. Column chromatography is the most effective method for achieving high purity.

Method 1: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that uses positive pressure to force the solvent through the column, providing better separation than gravity chromatography.

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Crude this compound

-

Hexane (B92381), HPLC grade

-

Ethyl acetate (B1210297), HPLC grade

-

Compressed air or nitrogen source

-

Glass column

-

Fraction collection tubes

-

TLC plates for analysis

Protocol:

-

Solvent System Selection: Determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A solvent system that gives the desired product an Rf value of ~0.25-0.35 is ideal. For 3-dodecenol, a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) is a good starting point.

-

Column Packing:

-

Plug the bottom of a glass column with glass wool or cotton, and add a layer of sand.

-

Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexane).

-

Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed, ensuring no air bubbles or channels are present.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the initial eluent.

-

Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the initial solvent system, applying gentle pressure.

-

Collect fractions sequentially in test tubes or flasks.

-

Gradually increase the polarity of the eluent (gradient elution) to elute the more polar compounds. The (E)-isomer will typically elute before the (Z)-isomer, and both will elute before the more polar dodecan-1,3-diol byproducts.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify which contain the pure this compound.

-

Combine the pure fractions.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Method 2: Fractional Distillation (for pre-purification)

Fractional distillation can be used to separate components with different boiling points and can be effective for removing high-boiling impurities like triphenylphosphine oxide or low-boiling starting materials. However, it is generally not effective for separating (E) and (Z) isomers if their boiling points are very close. It is best used as a preliminary purification step for large-scale reactions.

Purification Data Summary

| Method | Stationary Phase | Mobile Phase | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |

| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate Gradient | 85-90 (E/Z ~95:5) | >99 (E/Z >99:1) | 85-95 |

| Fractional Distillation | N/A | N/A | Variable | Moderate (isomer separation is poor) | 70-85 |

Section 3: Visualized Workflows and Mechanisms

The following diagrams illustrate the overall workflow and the mechanism of the key synthetic step.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Simplified mechanism of the Wittig reaction for alkene synthesis.

References

Application Notes and Protocols for Electroantennography (EAG) Studies with (E)-3-Dodecenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a widely used electrophysiological technique to investigate the olfactory responses of insects. It measures the summated potential of olfactory receptor neurons on the antenna in response to volatile chemical stimuli. This method is invaluable for screening compounds that elicit an olfactory response, determining the sensitivity of an insect's antenna to specific chemicals, and studying structure-activity relationships of semiochemicals.

(E)-3-Dodecenol is a fatty alcohol that has been identified as a component of pheromone blends in various insect species, and it is a known trail pheromone for certain species of termites. Understanding the antennal response to this compound is crucial for developing behavior-modifying strategies for pest management, such as in mating disruption or lure-and-kill applications. These application notes provide a detailed protocol for conducting EAG studies with this compound, aimed at researchers in entomology, chemical ecology, and pest management.

Core Principles of Electroantennography